
1-(2-Chlorophenyl)-3-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorophenyl)-3-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is also known as CM-272 and is a potent inhibitor of the protein kinase CK2.
科学的研究の応用
Metabolic Formation and Hypocholesteremic Effects
Research has revealed a compound with a somewhat similar structure, "1-(3-Chlorophenyl)-2-(4-hydroxphenyl)-1-methyl-2(2-pyridine)ethanol," which was synthesized and identified as a major urinary metabolite following administration in rats. This metabolite exhibits hypocholesteremic effects similar to the parent drug, indicating potential applications in managing cholesterol levels (J. Sinsheimer et al., 1976).
Anticancer Agents
A study on the synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which are structurally related to the compound , demonstrated significant antiproliferative effects against various cancer cell lines. This research highlights the potential of these compounds as new anticancer agents and suggests a pathway for further exploration in the development of treatments for cancer (Jian Feng et al., 2020).
Nonlinear Optical Properties
Investigations into the electro-optic properties of a novel chalcone derivative, "3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one," using computational approaches, have uncovered significant insights into its potential applications in nonlinear optics. This work suggests that compounds with related structures could be promising candidates for optoelectronic device fabrication, owing to their superior second and third harmonic generation capabilities (M. Shkir et al., 2018).
Corrosion Inhibition
A study on the corrosion behavior of mild steel in acidic solutions identified compounds, including "1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea," as effective corrosion inhibitors. These findings suggest applications in protecting metal surfaces from corrosion, highlighting the chemical's potential utility in industrial processes (M. Bahrami & Seyed Mohammad Ali Hosseini, 2012).
特性
IUPAC Name |
1-(2-chlorophenyl)-3-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-12-8-9-13(11-16(12)22-10-4-7-17(22)23)20-18(24)21-15-6-3-2-5-14(15)19/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPXREBOGOFPKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2Cl)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

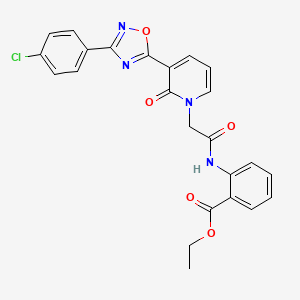
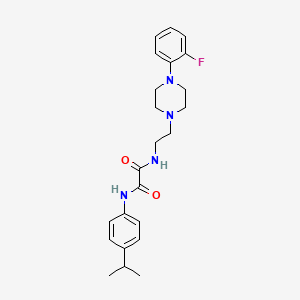
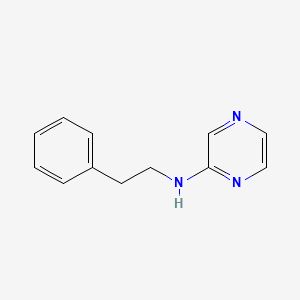
![2-[(Azetidin-3-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2874547.png)
![N-[2-(5-Chloro-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]prop-2-enamide](/img/structure/B2874548.png)
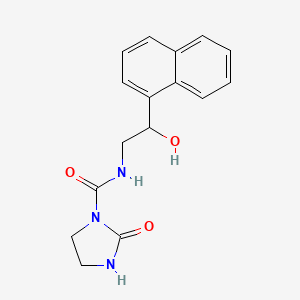
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B2874550.png)
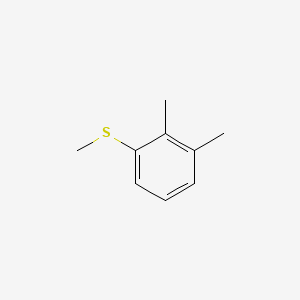
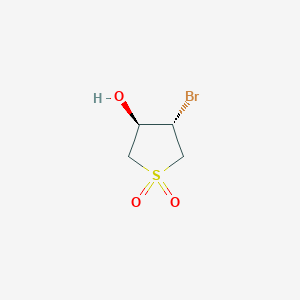
![2-[4-(Trifluoromethyl)phenyl]ethanimidamide hydrochloride](/img/structure/B2874553.png)
![[4-(4-Fluorophenyl)piperazin-1-yl]-(4-methyl-3-piperidin-1-ylsulfonylphenyl)methanone](/img/structure/B2874556.png)
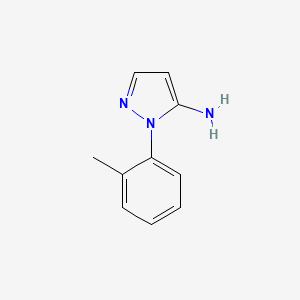
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2874559.png)
![3,4,5-triethoxy-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2874561.png)